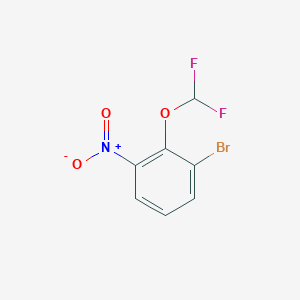

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene

概要

説明

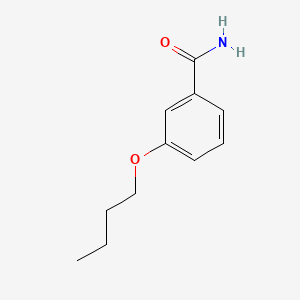

“1-Bromo-2-(difluoromethoxy)-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrF2O . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, two by a difluoromethoxy group, and another one by a nitro group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(difluoromethoxy)-3-nitrobenzene” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions from methods like HF/DFT .Chemical Reactions Analysis

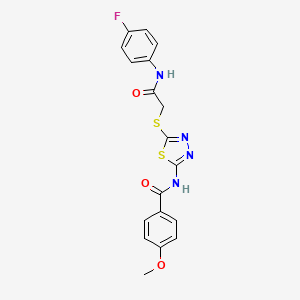

The reactivity of similar compounds, such as di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes, in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .科学的研究の応用

Palladium-Catalyzed Direct Arylations

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene can be used in the direct arylation of heteroarenes using palladium catalysis . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes, resulting in arylated heteroarenes . This synthetic scheme is attractive due to its cost-effectiveness, simplicity, and low environmental impact .

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

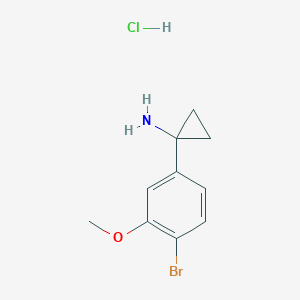

This compound can be used in the synthesis of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest in pharmaceutical chemistry, as many important drugs contain a (polyfluoroalkoxy)benzene unit .

Direct Fluorination of 1-Bromo-2-Nitrobenzene

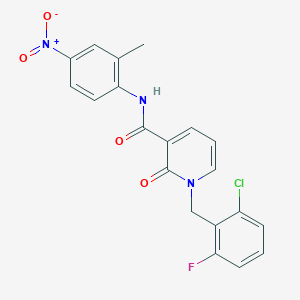

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene can be synthesized through the direct fluorination of 1-bromo-2-nitrobenzene . This method involves the reaction of 1-bromo-2-nitrobenzene with a fluorinating agent, such as hydrogen fluoride or a fluorinating reagent like Selectfluor .

Nucleophilic Substitution of 1-Bromo-2-Chlorobenzene

Another method for synthesizing 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene is the nucleophilic substitution of 1-bromo-2-chlorobenzene with a fluorine source . This method offers the advantage of versatility, as it allows for the use of different nucleophilic fluorine sources and solvents .

Bromination of 1-Fluoro-2-Nitrobenzene

An indirect method for synthesizing 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene involves the bromination of 1-fluoro-2-nitrobenzene followed by the reduction of the nitro group to an amino group, and subsequent bromination of the amino group .

Use of Alternative Fluorinating Agents

Researchers have explored the use of alternative fluorinating agents and reaction conditions to improve the efficiency and sustainability of the synthesis of 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene . For example, some studies have investigated the use of ionic liquids as solvents and catalysts in the direct fluorination reaction .

将来の方向性

The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds such as Lumacaftor . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

特性

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAOUJCUASPQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2811987.png)

![5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2811992.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)